N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-difluorobenzamide
Description
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-difluorobenzamide is a heterocyclic compound featuring a pyridazinone core substituted with an imidazole ring, linked via an ethyl spacer to a 2,4-difluorobenzamide group. The compound’s design leverages fluorination to enhance metabolic stability and bioavailability, while the pyridazinone-imidazole scaffold may contribute to binding affinity in biological systems .
Properties
IUPAC Name |
2,4-difluoro-N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5O2/c17-11-1-2-12(13(18)9-11)16(25)20-6-8-23-15(24)4-3-14(21-23)22-7-5-19-10-22/h1-5,7,9-10H,6,8H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBDUPCTMKWDBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-difluorobenzamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Construction of the Pyridazine Ring: The pyridazine ring is often formed via a condensation reaction between hydrazine derivatives and diketones.
Coupling Reactions: The imidazole and pyridazine intermediates are then coupled using a suitable linker, such as an ethyl chain, under conditions that promote the formation of the desired bonds.
Introduction of the Difluorobenzamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the pyridazine ring, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluorobenzamide moiety can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, often in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the pyridazine ring could produce dihydropyridazines.
Scientific Research Applications
This compound possesses several physicochemical properties that influence its biological activity. The presence of fluorine atoms enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
Anticancer Properties
One of the most promising applications of N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-difluorobenzamide is its potential as an anticancer agent . Preliminary studies have indicated that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the inhibition of key enzymes involved in cancer cell proliferation and survival.
Anti-inflammatory Effects
Research has suggested that this compound could also exhibit anti-inflammatory properties . The imidazole and pyridazine rings are known to interact with biological targets involved in inflammatory pathways. This dual action could make it a candidate for treating conditions characterized by chronic inflammation.
Study 1: Anticancer Activity
A recent study investigated the anticancer effects of this compound on human cancer cell lines. The results showed significant cytotoxicity at micromolar concentrations, suggesting potential for further development as a therapeutic agent .
Study 2: Anti-inflammatory Research
Another research effort focused on the anti-inflammatory capabilities of similar compounds featuring imidazole and pyridazine structures. The findings indicated a reduction in pro-inflammatory cytokines in vitro, supporting the hypothesis that this compound could be beneficial in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-difluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can act as a ligand for metal ions, while the pyridazine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Structural Analogues with Benzimidazole and Triazole Moieties
Compounds such as N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)acetamide (6o) and N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide (6p) share the benzimidazole core but replace the pyridazinone with a triazole ring (). These compounds exhibit distinct physicochemical properties:
Fluorinated Benzamide Derivatives
N-(2-(3-(3,4-difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (3b) () shares the imidazole-benzamide backbone but incorporates a urea linker and 3,4-difluorophenyl group instead of the pyridazinone-ethyl spacer.
Pyrrolopyrimidine-Based Analogues
Compound 1 from , (S)-N-((3-amino-1-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)methyl)-2,4-difluorobenzamide, retains the 2,4-difluorobenzamide group but replaces the pyridazinone-imidazole system with a pyrrolopyrimidine-pyrrolidine scaffold.
- Biological Relevance: Pyrrolopyrimidines are common in kinase inhibitors (e.g., JAK/STAT inhibitors), suggesting divergent therapeutic applications compared to the pyridazinone-based target compound .
Physicochemical and Pharmacokinetic Comparison
Table 1: Key Properties of Compared Compounds
*Predicted using in silico tools (e.g., ChemAxon).
Biological Activity
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-difluorobenzamide is a novel compound that integrates imidazole and pyridazine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Imidazole ring : Known for its role in biological systems, particularly in enzyme catalysis and as a ligand in metal coordination.
- Pyridazine core : Often associated with antitumor and antimicrobial activities.
- Difluorobenzamide group : Enhances lipophilicity and may improve binding affinity to biological targets.
Molecular Formula
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a variety of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that compounds with imidazole and pyridazine structures can inhibit tumor cell proliferation. For instance, derivatives have shown IC50 values ranging from 4 to 17 μM against various cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) .
- Antimicrobial Properties : The presence of the imidazole ring often correlates with enhanced antimicrobial activity against a range of pathogens. This is particularly relevant in the development of new antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole moiety may interact with active sites of enzymes, potentially inhibiting their function. This is significant in cancer therapy where enzyme inhibitors can disrupt tumor metabolism.
- DNA Intercalation : Pyridazine derivatives have been shown to intercalate into DNA, disrupting replication and transcription processes .
- Metal Ion Coordination : The ability of imidazole to coordinate with metal ions can enhance the compound's efficacy by stabilizing reactive intermediates or facilitating electron transfer processes.
Case Studies and Research Findings
A selection of studies highlights the potential applications of this compound:
Q & A
Q. What are the recommended synthetic routes for N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-difluorobenzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling imidazole derivatives with pyridazinone intermediates followed by amidation. Key steps include:
- Step 1 : Condensation of 1H-imidazole with 6-oxopyridazine using K₂CO₃ in DMF at 60–80°C to form the pyridazinone core .
- Step 2 : Ethylenediamine-mediated alkylation to introduce the ethyl linker .
- Step 3 : Amidation with 2,4-difluorobenzoyl chloride under inert conditions (argon atmosphere) at 0–5°C to prevent side reactions .
Optimization strategies: - Use HPLC to monitor intermediate purity (≥95%) .
- Adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?
- Methodological Answer :
- ¹H/¹³C NMR : Look for imidazole protons (δ 7.5–8.5 ppm), pyridazinone carbonyl (δ 165–170 ppm), and difluorobenzamide aromatic signals (δ 110–130 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO from the benzamide group) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bending (amide I/II bands) .
Q. What in vitro assays are appropriate for preliminary assessment of antimicrobial activity, and how should MIC values be interpreted?
- Methodological Answer :
- Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth .
- Agar Diffusion : Use 6 mm discs impregnated with 10 µL of 1 mg/mL compound solution. Zones of inhibition ≥15 mm suggest potency .
- MIC Interpretation : Values ≤8 µg/mL are considered clinically relevant for lead compounds .
Q. What protocols ensure accurate determination of the compound's solubility and stability under physiological conditions?
- Methodological Answer :
- Solubility : Use shake-flask method in PBS (pH 7.4) at 37°C. Centrifuge at 10,000 rpm for 15 min and quantify supernatant via UV-Vis (λmax ~260 nm) .
- Stability : Incubate in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8). Analyze degradation products using LC-MS at 0, 6, 12, and 24 hours .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound's inhibitory activity against specific enzymes, and what controls are necessary?
- Methodological Answer :
- Kinase Inhibition Assay : Use recombinant enzymes (e.g., EGFR or CDK2) with ATP-Glo™ luminescence kits. Include:
- Positive Control : Staurosporine (IC₅₀ ~1 nM).
- Negative Control : DMSO vehicle .
- Data Normalization : Express inhibition as % activity relative to controls. Use triplicate runs and Z’-factor >0.5 for robustness .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's binding affinity?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Compare docking poses (AutoDock Vina) with crystallographic data (if available) .
- Mutagenesis Studies : Modify key residues (e.g., catalytic lysine) in the enzyme to validate binding pockets .
- Isothermal Titration Calorimetry (ITC) : Measure ΔH and Kd directly to reconcile discrepancies with in silico models .
Q. How to perform SAR studies by modifying the imidazole and difluorobenzamide moieties to enhance target selectivity?
- Methodological Answer :
- Imidazole Modifications : Replace with triazoles or pyrazoles to alter H-bonding. Synthesize analogs via Sonogashira coupling .
- Benzamide Substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance lipophilicity .
- Testing : Screen analogs against related enzymes (e.g., EGFR vs. HER2) to assess selectivity ratios (IC₅₀_HER2/IC₅₀_EGFR) .
Q. What methodologies confirm the compound's mechanism of action when conflicting results arise from different cell-based assays?
- Methodological Answer :
- CRISPR Knockdown : Silence putative targets (e.g., STAT3) and assess rescue of phenotype .
- Phosphoproteomics : Use SILAC labeling to identify downstream signaling pathways .
- Orthogonal Assays : Combine Western blot (protein level) with qRT-PCR (mRNA level) to cross-validate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
